Cas no 1807047-49-9 (4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride)

4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride
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- インチ: 1S/C8H2BrClF3NO2S/c9-5-1-4(3-14)7(17(10,15)16)6(2-5)8(11,12)13/h1-2H
- InChIKey: YAPOTNIKEBVQPI-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C(=C(C(F)(F)F)C=1)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 438
- XLogP3: 3.2
- トポロジー分子極性表面積: 66.3
4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013024843-1g |
4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride |
1807047-49-9 | 97% | 1g |
1,579.40 USD | 2021-06-24 | |
Alichem | A013024843-250mg |
4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride |
1807047-49-9 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
Alichem | A013024843-500mg |
4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride |
1807047-49-9 | 97% | 500mg |
839.45 USD | 2021-06-24 |
4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chlorideに関する追加情報
Professional Introduction to 4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl Chloride (CAS No. 1807047-49-9)
4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride, with the CAS number 1807047-49-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in synthetic chemistry. The presence of multiple functional groups, including a bromine atom, a cyano group, and a trifluoromethyl group, makes this molecule a valuable intermediate in the synthesis of more complex molecules.
The bromine atom in 4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride provides a reactive site for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds. The cyano group introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating its participation in nucleophilic substitution reactions. Additionally, the trifluoromethyl group is known for its ability to modulate the electronic properties of adjacent groups, often leading to increased metabolic stability and bioavailability of the final products.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents with enhanced efficacy and reduced side effects. The compound 4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride has emerged as a key intermediate in this endeavor. For instance, studies have demonstrated its utility in the synthesis of sulfonamide-based drugs, which are known for their broad spectrum of biological activity. Sulfonamides are particularly relevant in the treatment of bacterial infections, diabetes, and even certain types of cancer. The structural features of 4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride make it an ideal candidate for generating sulfonamide derivatives with tailored pharmacological properties.
One of the most compelling aspects of this compound is its role in medicinal chemistry innovation. Researchers have leveraged its reactivity to develop new scaffolds for drug discovery. For example, recent publications have highlighted its use in creating kinase inhibitors, which are critical in targeted cancer therapies. The ability to introduce diverse substituents at specific positions on the benzene ring allows for fine-tuning of binding interactions with biological targets. This flexibility is particularly valuable when designing molecules that must compete with endogenous substrates or inhibit specific enzymatic pathways.
The agrochemical industry has also benefited from the versatility of 4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride. Sulfonyl chlorides are frequently employed in the synthesis of herbicides and fungicides due to their ability to form stable complexes with biological targets. By modifying the substituents on this compound, chemists can generate novel agrochemicals with improved selectivity and environmental compatibility. This aligns with the growing demand for sustainable agricultural practices that minimize ecological impact while maintaining high crop yields.
From a synthetic chemistry perspective, 4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride serves as a versatile building block. Its unique combination of functional groups allows for multiple synthetic pathways, enabling access to a wide range of derivatives. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or vinyl groups at various positions on the benzene ring. Additionally, nucleophilic aromatic substitutions can be employed to replace the bromine atom with other nucleophiles such as amines or thiols. These transformations open up numerous possibilities for generating complex molecular architectures.
The trifluoromethyl group is particularly noteworthy due to its significant impact on molecular properties. This group enhances lipophilicity and metabolic stability, making it highly sought after in drug design. Compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic profiles, including longer half-lives and reduced susceptibility to enzymatic degradation. As such, 4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride is frequently utilized in the development of next-generation pharmaceuticals.
In conclusion, 4-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride (CAS No. 1807047-49-9) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthetic chemists seeking to develop innovative therapeutics and sustainable agricultural solutions. As research continues to uncover new methodologies for functionalizing this molecule, its importance is likely to grow even further.
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